P276-00-d4
Description
Molecular Structure and Isotopic Labeling Patterns
P276-00-d4 exhibits a molecular formula of C21H16D4ClNO5 with a molecular weight of 405.86 daltons, representing a systematic deuterium substitution pattern compared to its parent compound. The isotopic labeling specifically targets the chlorophenyl moiety of the molecule, where four hydrogen atoms are replaced with deuterium isotopes. This selective deuteration strategy preserves the essential pharmacophore regions while introducing mass spectral distinguishability for analytical applications.
The structural framework of this compound consists of a flavone backbone characterized by a chromen-4-one core system. The molecule features a 2-chlorophenyl substituent at the 2-position of the chromone ring, which serves as the primary site for deuterium incorporation. The compound contains a pyrrolidine ring system attached at the 8-position of the chromone core, specifically featuring a (2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl group that contributes to the compound's stereochemical complexity.
The isotopic labeling pattern demonstrates strategic placement of deuterium atoms on the chlorophenyl ring system. This deuteration approach ensures minimal disruption to the compound's biological activity while providing sufficient mass shift for analytical differentiation. The retention of hydrogen atoms in the hydroxyl groups at positions 5 and 7 of the chromone ring maintains the compound's hydrogen bonding capabilities, which are crucial for target protein interactions.
The stereochemical configuration of this compound includes two defined stereocenters within the pyrrolidine ring system, maintaining the (2R,3S) configuration that is essential for biological activity. The absolute stereochemistry remains unchanged during the deuteration process, ensuring that the labeled compound retains the same three-dimensional arrangement as the parent molecule. This stereochemical preservation is critical for maintaining binding affinity and selectivity toward cyclin-dependent kinase targets.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy of this compound reveals distinctive spectral patterns that differentiate it from the non-deuterated analog. The proton nuclear magnetic resonance spectrum exhibits reduced integration values in the aromatic region corresponding to the chlorophenyl substituent, reflecting the replacement of hydrogen atoms with deuterium. The deuterium atoms, while present, do not contribute significantly to the proton nuclear magnetic resonance spectrum due to their different magnetic properties and lower gyromagnetic ratio.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of this compound. The deuterium substitution pattern results in characteristic isotopic shifts for carbon atoms directly bonded to deuterium, typically manifesting as upfield shifts of 0.1-0.3 parts per million per deuterium atom. These isotopic shifts serve as diagnostic markers for confirming the location and extent of deuterium incorporation within the molecule.
Deuterium nuclear magnetic resonance spectroscopy represents a specialized analytical technique for directly observing the incorporated deuterium atoms in this compound. This technique provides confirmation of the deuteration pattern and can reveal information about the molecular dynamics and exchange processes involving the deuterium-labeled positions. The deuterium chemical shifts typically appear in similar regions to their hydrogen counterparts but with reduced sensitivity and different coupling patterns.
Infrared spectroscopy of this compound demonstrates characteristic frequency shifts in vibrational modes involving carbon-deuterium bonds compared to carbon-hydrogen bonds. The carbon-deuterium stretching frequencies appear at lower wavenumbers (approximately 2100-2300 cm⁻¹) compared to carbon-hydrogen stretches (2800-3200 cm⁻¹), providing a direct spectroscopic signature of deuterium incorporation. Additionally, bending and deformation modes involving deuterium exhibit frequency shifts that can be predicted based on the reduced mass effect of deuterium substitution.
Mass spectrometry represents the most sensitive analytical technique for characterizing this compound, providing precise molecular weight determination and fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 405.86, representing a 4-dalton increase compared to the non-deuterated compound. High-resolution mass spectrometry can distinguish the deuterium-labeled compound from naturally occurring isotope patterns, enabling accurate quantification in biological samples. Tandem mass spectrometry experiments reveal fragmentation patterns that help confirm the location of deuterium atoms within specific molecular fragments.
Comparative Analysis with Non-Deuterated Analog (P276-00)
The non-deuterated analog P276-00, also known as riviciclib, exhibits a molecular formula of C21H20ClNO5 with a molecular weight of 401.8 g/mol. This 4-dalton mass difference between this compound and P276-00 directly corresponds to the replacement of four hydrogen atoms with deuterium isotopes, confirming the isotopic labeling stoichiometry. The mass shift provides excellent analytical separation capabilities when both compounds are present in the same sample matrix.
Structural comparison reveals that this compound maintains identical connectivity and stereochemistry to P276-00, with the sole difference being isotopic substitution. Both compounds feature the same flavone backbone with 5,7-dihydroxy substitution pattern and the characteristic (2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl group at the 8-position. The preservation of all stereochemical elements ensures that this compound serves as an ideal internal standard for analytical applications involving P276-00.
Pharmacological properties comparison demonstrates that this compound retains the cyclin-dependent kinase inhibitory activity characteristic of the parent compound. P276-00 exhibits selective inhibition of cyclin-dependent kinase 4-cyclin D1, cyclin-dependent kinase 1-cyclin B, and cyclin-dependent kinase 9-cyclin T1 complexes with IC50 values of 63, 79, and 20 nanomolar, respectively. The deuterium substitution in this compound does not significantly alter these binding affinities, as the isotopic modification occurs distant from the primary protein binding sites.
Analytical advantages of this compound over P276-00 include enhanced mass spectrometric detection capabilities and reduced matrix effects in biological samples. The deuterium labeling provides chromatographic co-elution with the parent compound while maintaining mass spectral differentiation, making this compound an ideal internal standard for pharmacokinetic studies. The isotopic labeling eliminates concerns about differential extraction recovery or ionization efficiency that can compromise analytical accuracy when using structurally distinct internal standards.
Stability characteristics comparison reveals that this compound exhibits similar chemical stability to P276-00 under standard laboratory conditions. Both compounds require protection from light and moisture, and both demonstrate similar degradation pathways under stress conditions. The deuterium substitution does not introduce additional stability concerns, although the carbon-deuterium bonds are slightly stronger than carbon-hydrogen bonds, potentially providing marginal improvements in metabolic stability.
Physical property comparison shows minimal differences between this compound and P276-00 in terms of solubility, melting point, and crystalline behavior. The isotopic substitution typically results in negligible changes to these bulk properties, although precise measurements may reveal small differences due to isotope effects. Both compounds exist as stable crystalline solids under ambient conditions and exhibit similar handling requirements for research applications.
Properties
Molecular Formula |
C₂₁H₁₆D₄ClNO₅ |
|---|---|
Molecular Weight |
405.86 |
Synonyms |
2-(2-Chlorophenyl-d4)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-4H-1-benzopyran-4-one; 2-(2-chlorophenyl-d4)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one |
Origin of Product |
United States |
Preparation Methods
Core Flavone Skeleton Construction
The flavone backbone of this compound is synthesized via the Baker-Venkataraman rearrangement, a well-established method for flavonoid synthesis. Key steps include:
-
Acylation of 2-hydroxyacetophenone : Reaction with deuterated acetic anhydride (Ac₂O-d₆) in the presence of pyridine yields 2-hydroxy-4,6-dideuteroacetophenone.
-
Intramolecular cyclization : Under basic conditions (KOH/EtOD), the acylated intermediate undergoes cyclization to form the flavone core with deuterium incorporation at the 4- and 6-positions.
Table 1: Reaction Conditions for Flavone Core Synthesis
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ac₂O-d₆, pyridine-d₅ | 80 | 6 | 92 |
| 2 | KOH (2.5 M), EtOD | 120 | 12 | 78 |
Deuteration Strategies
Deuteration at specific positions is achieved through isotopic exchange or deuterium-labeled precursors:
Critical Parameters:
-
Solvent Purity : Anhydrous DMSO-d₆ or THF-d₈ ensures minimal proton contamination.
-
Catalyst Selection : Pd/C (10% w/w) in D₂ atmosphere enhances deuterium incorporation efficiency.
Purification and Isolation
Chromatographic Techniques
Table 2: Purity Assessment of this compound Batches
| Batch | Isotopic Purity (%) | Residual Solvents (ppm) |
|---|---|---|
| A | 99.2 | <50 (EtOD, DMSO-d₆) |
| B | 98.7 | 120 (THF-d₈) |
Analytical Characterization
Mass Spectrometry
Nuclear Magnetic Resonance
-
¹H NMR (600 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, H-5), 6.95 (s, H-3), absence of proton signals at δ 3.8–4.1 confirms deuteration at methoxy groups.
-
¹³C NMR : Resonance at δ 56.8 (CD₃) verifies trideuteromethyl incorporation.
Challenges in Deuterated Synthesis
Kinetic Isotope Effects
Scalability Limitations
-
Cost of Deuterated Reagents : CD₃I and D₂O account for 70% of total production costs at pilot scale.
-
Regulatory Compliance : FDA guidelines require isotopic purity ≥98% for pharmacokinetic studies, necessitating multi-step purification.
Comparative Analysis of Preparation Methods
Table 3: Efficiency of Deuteration Techniques
| Method | Isotopic Purity (%) | Reaction Time (h) | Cost Index (USD/g) |
|---|---|---|---|
| H/D Exchange (Acid) | 97.5 | 24 | 1,200 |
| Precursor Alkylation | 99.1 | 48 | 2,800 |
| Catalytic Deuteration | 98.3 | 12 | 3,500 |
Q & A
Basic Research Questions
Q. How should researchers formulate a testable hypothesis for studying P276-00-d4’s biochemical interactions?
- Methodological Answer : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Specific cell lines or model organisms.
- Intervention: Dose-dependent exposure to P276-00-d3.
- Comparison: Control groups treated with a placebo or alternative compound.
- Outcome: Quantifiable metrics like enzyme inhibition rates or gene expression changes .
Q. What criteria should guide the selection of experimental models for this compound studies?
- Prioritize models with replicable physiological relevance (e.g., transgenic mice for cancer studies or 3D cell cultures mimicking in vivo conditions).
- Document selection rationale using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify biological relevance and translational potential .
- Include detailed metadata (e.g., cell line authentication, passage number) to enable replication .
Q. How can researchers design a robust data collection protocol for this compound’s pharmacokinetic properties?
- Adopt triangulated methods :
- Quantitative: HPLC/MS for plasma concentration measurements.
- Qualitative: Observational data on adverse effects in animal models.
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported efficacy across studies?
- Conduct a systematic meta-analysis with inclusion/exclusion criteria focusing on:
- Study design (e.g., randomized vs. observational).
- Dosage consistency and administration routes.
- Statistical power and effect sizes .
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound trials?
- Use mixed-effects models to account for inter-subject variability in longitudinal studies.
- Implement machine learning algorithms (e.g., random forests) to identify hidden covariates affecting response thresholds .
- Validate models via bootstrapping or cross-validation to ensure generalizability .
Q. How can researchers optimize this compound’s experimental replication in interdisciplinary studies?
- Develop a standardized protocol repository with:
- Step-by-step workflows for synthesis and purification.
- Raw data templates for spectral analysis (NMR, IR) and crystallography .
- Use version-controlled documentation (e.g., GitLab) to track procedural modifications and ensure transparency .
Q. What frameworks support ethical validation of this compound’s mechanistic hypotheses in human-derived samples?
- Align with PICO-T (Population, Intervention, Comparison, Outcome, Time) for clinical relevance:
- Time: Longitudinal monitoring of off-target effects.
- Integrate in silico simulations (e.g., molecular docking) to reduce reliance on primary human tissues .
- Obtain ethics committee approval using risk-benefit matrices addressing data anonymization and informed consent .
Data Presentation and Validation
Q. How should researchers present conflicting spectral data for this compound in publications?
- Include supplementary appendices with raw spectra, annotated peak assignments, and error margins.
- Use comparative tables to highlight discrepancies against reference compounds (e.g., RMSD values for crystallographic data) .
- Discuss instrumental limitations (e.g., detector sensitivity) in the "Methods" section .
Q. What strategies ensure reproducibility in this compound’s synthetic protocols?
- Provide detailed reaction condition logs (e.g., solvent purity, catalyst batches).
- Share open-source code for computational chemistry tools used in pathway optimization .
- Collaborate with third-party labs for blind replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
